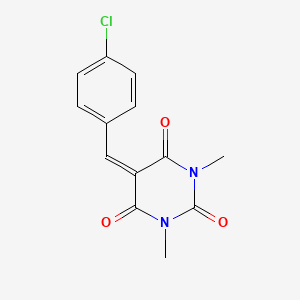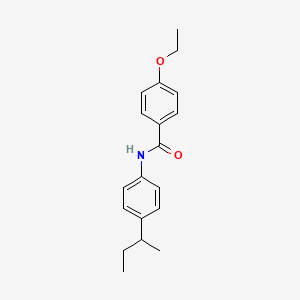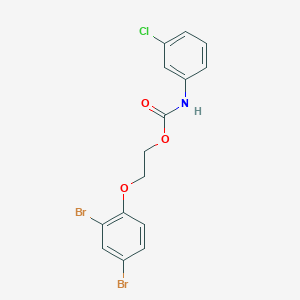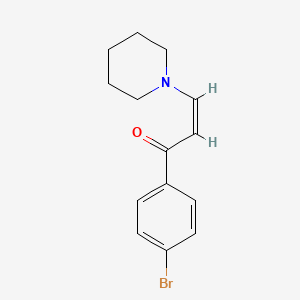
5-(4-chlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as CBDMPT, is a synthetic compound with a pyrimidine structure. CBDMPT has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of CBDMPT involves the formation of a complex between CBDMPT and metal ions. The complex formation results in a change in the electronic structure of CBDMPT, leading to the production of a fluorescent signal. The selectivity of CBDMPT for certain metal ions is due to the specific coordination geometry and electronic properties of the metal ion.
Biochemical and Physiological Effects:
CBDMPT has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. CBDMPT has also been shown to have low cell membrane permeability, which limits its use in live cell imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
CBDMPT has several advantages for use in lab experiments. It is a small molecule with a high binding affinity for metal ions, making it an ideal fluorescent probe for metal ion detection. CBDMPT also has a high quantum yield, which means it produces a strong fluorescent signal. However, CBDMPT has limitations in its use in live cell imaging studies due to its low cell membrane permeability.
Zukünftige Richtungen
For CBDMPT research include the development of modified CBDMPT derivatives with improved cell membrane permeability and selectivity for specific metal ions. CBDMPT can also be used in combination with other fluorescent probes for multiplexed imaging studies. Additionally, CBDMPT can be utilized in the development of metal ion-responsive drug delivery systems.
Synthesemethoden
CBDMPT can be synthesized through a multi-step process involving the condensation of 4-chlorobenzaldehyde and 1,3-dimethylbarbituric acid. The resulting intermediate is then cyclized to form CBDMPT. This synthesis method has been optimized to improve the yield and purity of CBDMPT.
Wissenschaftliche Forschungsanwendungen
CBDMPT has been used in various scientific research studies due to its potential as a fluorescent probe for detecting metal ions. CBDMPT has been shown to selectively bind to certain metal ions, such as zinc, copper, and iron, and produce a fluorescent signal. This property of CBDMPT has been utilized in the detection and quantification of metal ions in biological and environmental samples.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-15-11(17)10(12(18)16(2)13(15)19)7-8-3-5-9(14)6-4-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSSTFPOIIERBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5105087.png)
![(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5105090.png)
![4-methoxy-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5105092.png)
![{4-(4-chlorobenzyl)-1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinyl}methanol](/img/structure/B5105095.png)
![3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5105109.png)

![4-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B5105133.png)


![5-{3-ethoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105154.png)

![4-chloro-N-[2-(cyclohexylthio)ethyl]-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5105166.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5105179.png)
![N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5105184.png)